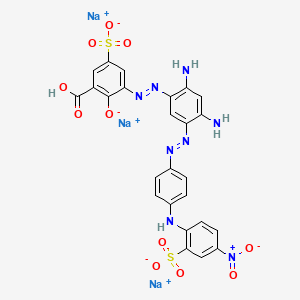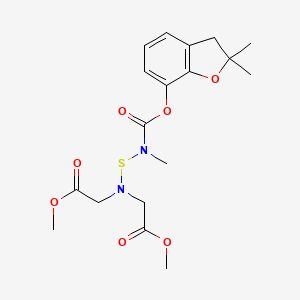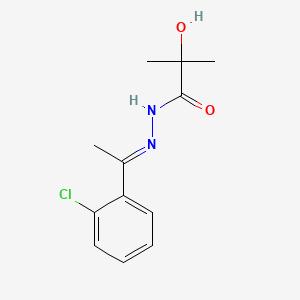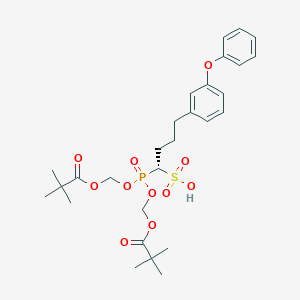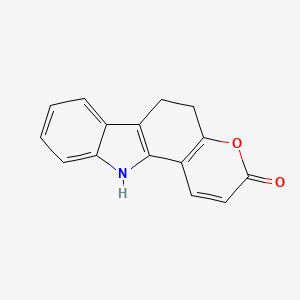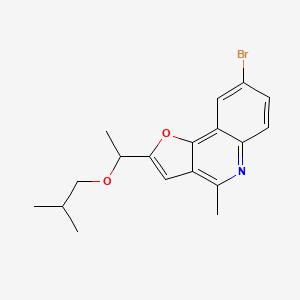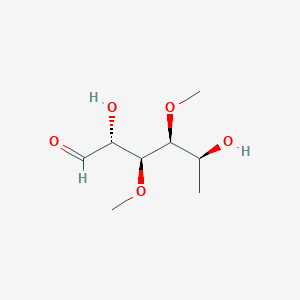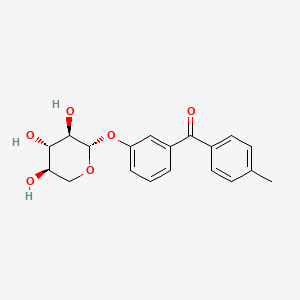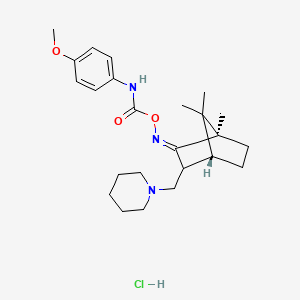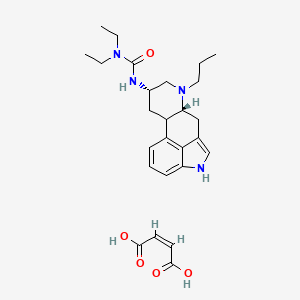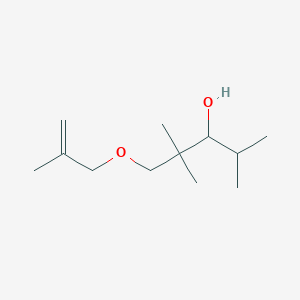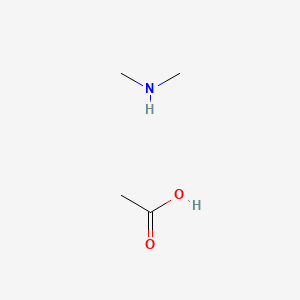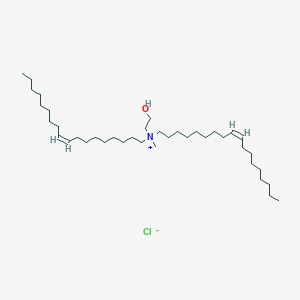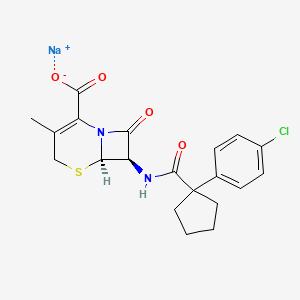
5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((1-(4-chlorophenyl)cyclopentyl)carbonyl)amino)-3-methyl-8-oxo-, monosodium salt, (6R-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thia-1-azabicyclo(420)oct-2-ene-2-carboxylic acid, 7-(((1-(4-chlorophenyl)cyclopentyl)carbonyl)amino)-3-methyl-8-oxo-, monosodium salt, (6R-trans)- is a complex organic compound with significant applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This involves the cyclization of a suitable precursor to form the 5-thia-1-azabicyclo(4.2.0)oct-2-ene core.
Introduction of the carboxylic acid group: This step typically involves the oxidation of a suitable intermediate.
Attachment of the 4-chlorophenylcyclopentyl group: This is achieved through a coupling reaction, often using a reagent like a Grignard reagent or an organolithium compound.
Final modifications:
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly for its antibacterial and antifungal properties.
Biological Research: It is used in studies involving enzyme inhibition and protein binding.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Protein Binding: It can interact with proteins, altering their function and activity.
Pathway Modulation: It can affect biochemical pathways by modulating the activity of key enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
Penicillin derivatives: These share the bicyclic core structure but differ in the side chains and functional groups.
Cephalosporins: These also have a similar core structure but with different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of the 4-chlorophenylcyclopentyl moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
143407-73-2 |
|---|---|
Molecular Formula |
C20H20ClN2NaO4S |
Molecular Weight |
442.9 g/mol |
IUPAC Name |
sodium;(6R,7R)-7-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C20H21ClN2O4S.Na/c1-11-10-28-17-14(16(24)23(17)15(11)18(25)26)22-19(27)20(8-2-3-9-20)12-4-6-13(21)7-5-12;/h4-7,14,17H,2-3,8-10H2,1H3,(H,22,27)(H,25,26);/q;+1/p-1/t14-,17-;/m1./s1 |
InChI Key |
VDLOITRCASCJLY-SATBOSKTSA-M |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)SC1)C(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)SC1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


